molecular formula C19H28O4 B1390180 3b,7a,15a-Trihydroxyandrost-5-en-17-one CAS No. 2963-69-1

3b,7a,15a-Trihydroxyandrost-5-en-17-one

Cat. No.: B1390180
CAS No.: 2963-69-1
M. Wt: 320.4 g/mol
InChI Key: FTEHGIIZAGEILF-NSSDSGNWSA-N
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Description

3b,7a,15a-Trihydroxyandrost-5-en-17-one is a steroid hormone with various biological activities. It is also known by its CAS number 2963-69-1 .


Molecular Structure Analysis

The molecular formula of this compound is C19H28O4 . Its molecular weight is 320.4 g/mol. The IUPAC name is (3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.4 g/mol and a molecular formula of C19H28O4. More detailed properties such as melting point, boiling point, and solubility are not provided in the search results .

Future Directions

A study on a related compound, 3β-hydroxy-5α-androst-1-en-17-one, found that while it improved body composition and muscular strength, it also had significant adverse effects on cardiovascular health and liver function . This suggests that future research on 3b,7a,15a-Trihydroxyandrost-5-en-17-one should carefully consider potential health risks.

Properties

IUPAC Name

(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14-,16-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEHGIIZAGEILF-NSSDSGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036209
Record name (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-69-1
Record name 3β,7α,15α-Trihydroxyandrost-5-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3b,7a,15a-Trihydroxyandrost-5-en-17-one
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Reactant of Route 6
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